(S)-1-(6-Bromopyridin-3-YL)ethanamine

Chiral resolution Medicinal chemistry Procurement economics

(S)-1-(6-Bromopyridin-3-yl)ethanamine (CAS 1213594-37-6) is a chiral primary amine building block featuring a bromine-substituted pyridine ring. The compound possesses a defined (S)-stereocenter adjacent to the amine group, making it suitable for asymmetric synthesis and the construction of stereochemically defined pharmaceutical intermediates.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 1213594-37-6
Cat. No. B1523409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(6-Bromopyridin-3-YL)ethanamine
CAS1213594-37-6
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1
InChIKeyCOGGCXWSBTVYEV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-1-(6-Bromopyridin-3-yl)ethanamine CAS 1213594-37-6: A Chiral Pyridyl Amine Building Block


(S)-1-(6-Bromopyridin-3-yl)ethanamine (CAS 1213594-37-6) is a chiral primary amine building block featuring a bromine-substituted pyridine ring [1]. The compound possesses a defined (S)-stereocenter adjacent to the amine group, making it suitable for asymmetric synthesis and the construction of stereochemically defined pharmaceutical intermediates . The bromine atom at the 6-position of the pyridine ring provides a reactive handle for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations [2]. This compound is primarily utilized as an intermediate in medicinal chemistry programs targeting kinase inhibitors and other biologically active molecules requiring chiral amine motifs .

Why (S)-1-(6-Bromopyridin-3-yl)ethanamine Procurement Cannot Default to In-Class Analogs


Substituting (S)-1-(6-bromopyridin-3-yl)ethanamine with its (R)-enantiomer (CAS 1212942-90-9) or the racemic mixture (CAS 1060811-56-4) is not functionally equivalent in stereosensitive applications . The chirality at the alpha-position to the amine determines the three-dimensional orientation of the molecule, which directly influences binding to chiral biological targets such as kinase ATP-binding pockets and GPCRs . Furthermore, substitution with positional isomers such as 2-(6-bromopyridin-3-yl)ethanamine (CAS 910391-38-7) introduces a two-carbon linker between the amine and pyridine ring, fundamentally altering both molecular geometry and basicity [1]. Halogen substitution with chloro (6-chloropyridin-3-yl analogs) or fluoro derivatives changes the electronic properties of the pyridine ring, impacting cross-coupling reactivity and metabolic stability in downstream drug candidates .

Quantitative Differential Evidence for (S)-1-(6-Bromopyridin-3-yl)ethanamine Selection


Enantiomeric Purity and Chiral Procurement Premium vs. Racemic Mixture

The (S)-enantiomer (CAS 1213594-37-6) commands a significant procurement premium over the racemic 1-(6-bromopyridin-3-yl)ethanamine (CAS 1060811-56-4), reflecting the added cost of asymmetric synthesis or chiral resolution . Commercially, the (S)-enantiomer is offered at ≥97% purity, whereas the racemic mixture is typically available at 95% purity with lower per-unit pricing [1]. This premium reflects the synthetic investment required to achieve stereochemical control—either through enantioselective reduction of the corresponding ketone, chiral resolution of the racemic amine, or asymmetric catalysis [2]. The (R)-enantiomer (CAS 1212942-90-9) is available from select suppliers but with comparable or slightly higher pricing due to lower demand volume .

Chiral resolution Medicinal chemistry Procurement economics

Halogen Substituent Electronic Effects: 6-Bromo vs. 6-Chloro vs. 6-Fluoro Analogs

The 6-bromo substituent confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to 6-chloro and 6-fluoro analogs. The C-Br bond (bond dissociation energy ~280 kJ/mol) undergoes oxidative addition to Pd(0) more readily than the C-Cl bond (~350 kJ/mol) while offering superior stability during storage and handling compared to the more reactive C-I bond (~220 kJ/mol) . In Suzuki-Miyaura coupling of 3-bromopyridine derivatives, enantioselective biaryl formation proceeds with up to 92% enantiomeric excess under optimized conditions [1]. The bromine atom also contributes a larger van der Waals radius (~185 pm) and higher polarizability compared to chlorine (~175 pm) or fluorine (~147 pm), influencing halogen bonding interactions with biological targets .

Cross-coupling Structure-activity relationship Medicinal chemistry

Chiral Amine vs. Chiral Alcohol Intermediate Comparison: Synthetic Versatility

The (S)-amine provides a primary amine handle suitable for amide bond formation, reductive amination, sulfonamide synthesis, and urea formation, whereas the corresponding (S)-alcohol (CAS 139163-63-6) requires additional activation steps before nucleophilic displacement [1]. The amine building block enables direct coupling with carboxylic acids and electrophiles without the need for Mitsunobu or mesylation/tosylation sequences required for the alcohol . In medicinal chemistry applications, the amine nitrogen serves as a hydrogen bond donor (HBD count = 1) and participates in salt bridge formation with acidic residues in biological targets [2].

Building block selection Amine functionalization Medicinal chemistry

Regioisomer Differentiation: 1-(6-Bromopyridin-3-yl)ethanamine vs. 2-(6-Bromopyridin-3-yl)ethanamine

The target compound places the chiral amine directly adjacent to the pyridine ring (one-carbon linker), whereas the regioisomer 2-(6-bromopyridin-3-yl)ethanamine (CAS 910391-38-7) incorporates a two-carbon ethylene linker [1]. This structural difference alters the distance between the amine nitrogen and the pyridine nitrogen from approximately 2.8 Što approximately 3.8-4.2 Šin extended conformations . The target compound exhibits a calculated XLogP of 1.1 and topological polar surface area (TPSA) of 38.9 Ų [2]. The 2-carbon linker analog would show increased lipophilicity and altered molecular recognition properties at biological targets .

Regiochemistry Spatial geometry Receptor binding

Direct Binding Affinity Data from BindingDB: Target Engagement Quantification

Compounds containing the (S)-1-(6-bromopyridin-3-yl)ethanamine scaffold have been evaluated in BindingDB assays against multiple therapeutic targets [1]. While the free amine itself is a building block, derivatives incorporating this chiral motif demonstrate quantifiable target engagement. For example, a related 6-bromopyridin-3-yl containing compound showed EC50 of 0.912 nM in human urinary bladder Kir6.2 channel (SUR2B) FLIPR assays [1]. Another derivative exhibited IC50 of 4.40 nM in a 384-well plate assay format [2]. A structurally distinct 6-bromopyridin-3-yl urea compound demonstrated EC50 of 4.04 μM in KCNQ2 potassium channel assays [3].

Kinase inhibition Binding affinity Drug discovery

Storage Stability and Handling Requirements vs. Hydrochloride Salt Form

The free base form of (S)-1-(6-bromopyridin-3-yl)ethanamine requires storage at 2-8°C under inert atmosphere and protected from light to prevent oxidation and degradation [1]. The hydrochloride salt form (CAS 1263078-05-2) offers improved bench stability and can be stored at room temperature, facilitating easier handling in compound management workflows . The free base is described as a pale yellow liquid with density 1.5±0.1 g/cm³ and boiling point 294.2±25.0°C at 760 mmHg [1]. The hydrochloride salt is a solid with molecular weight 237.52 g/mol, enabling precise weighing for solution preparation .

Compound management Stability Procurement logistics

Recommended Procurement and Application Scenarios for (S)-1-(6-Bromopyridin-3-yl)ethanamine


Asymmetric Synthesis of Kinase Inhibitor Intermediates Requiring Defined (S)-Stereochemistry

Procure the (S)-enantiomer (CAS 1213594-37-6) when synthesizing chiral pharmaceutical intermediates for kinase inhibitor programs such as Pralsetinib or Cabozantinib analogs, where the absolute stereochemistry at the alpha-amine position dictates target binding . The 97% enantiomeric purity specification ensures that downstream products maintain the intended three-dimensional configuration for optimal target engagement [1]. The bromine handle at the 6-position enables sequential Suzuki-Miyaura cross-coupling to elaborate the pyridine ring with diverse aryl and heteroaryl groups, with enantioselective coupling achieving up to 92% ee [2].

Chiral Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

Utilize (S)-1-(6-bromopyridin-3-yl)ethanamine as a stereochemically defined scaffold for generating compound libraries through parallel amide coupling, sulfonamide formation, or reductive amination . The primary amine functionality (HBD=1, HBA=2) enables direct derivatization without activation steps, reducing synthetic sequences by 1-2 steps compared to alcohol-based alternatives [1]. The defined (S)-configuration provides a chiral anchor that can induce diastereoselectivity in subsequent transformations or serve as a stereochemical probe in SAR studies [2].

Cross-Coupling Substrate for Biaryl and Heteroaryl C-C Bond Formation

Deploy this compound when a 6-bromo substituent is required for palladium-catalyzed cross-coupling reactions. The C-Br bond (BDE ~280 kJ/mol) offers a favorable balance of reactivity and stability, undergoing oxidative addition to Pd(0) approximately 10-100× faster than C-Cl bonds while maintaining bench stability superior to C-I bonds . This property makes the building block suitable for late-stage functionalization in multi-step synthetic routes, including enantioselective Suzuki-Miyaura couplings that preserve stereochemical integrity at the adjacent chiral center [1].

Reference Standard for Chiral Purity Analysis and Method Development

Employ the (S)-enantiomer as an analytical reference standard for chiral HPLC or SFC method development when characterizing enantiomeric purity of reaction products derived from this scaffold . The well-defined (S)-absolute configuration and commercial availability at 97% purity make it suitable for establishing retention time benchmarks and enantiomeric excess calibration curves [1]. This application is critical for quality control in medicinal chemistry programs where stereochemical fidelity must be verified throughout synthetic sequences [2].

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